3,3'-Iminodipropionitrile

Description

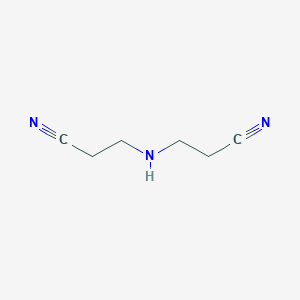

Structure

3D Structure

Properties

IUPAC Name |

3-(2-cyanoethylamino)propanenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3/c7-3-1-5-9-6-2-4-8/h9H,1-2,5-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBAJRGRUGUQKAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CNCCC#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3 | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2041464 | |

| Record name | 3,3'-Iminobispropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,3'-iminodipropionitrile is a clear colorless liquid. (NTP, 1992), Colorless liquid; Sensitive to moisture; [HSDB] Yellow viscous liquid; [MSDSonline] | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

343 °F at 10 mmHg (NTP, 1992), 173 °C @ 10 mm Hg, BP: 205 °C @ 25 mm Hg | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

230 °F (NTP, 1992), 110 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Sol in water, ethanol, acetone, benzene | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.02 at 68 °F (NTP, 1992) - Denser than water; will sink, 1.0165 @ 30 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

3.3 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.2 (Air= 1) | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 284 °F (NTP, 1992), 0.00361 [mmHg], Vapor pressure: 1 mm Hg @ 140 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3811 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless liquid | |

CAS No. |

111-94-4, 68412-52-2 | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,3′-Iminodipropionitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-94-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | beta,beta'-Iminodipropionitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111944 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs. | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068412522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-cyanoethyl)amine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7770 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanenitrile, 3,3'-iminobis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3'-Iminobispropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2041464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Propanenitrile, 3,3'-iminobis-, N-tallow alkyl derivs. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.063.793 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-iminodipropiononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.566 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-CYANOETHYL)AMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3XP1CVU865 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

21 °F (NTP, 1992), -5.50 °C | |

| Record name | 3,3'-IMINODIPROPIONITRILE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20519 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | BETA,BETA'-IMINODIPROPIONITRILE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5539 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Synthesis and Purification of 3,3'-Iminodipropionitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis and purification of 3,3'-Iminodipropionitrile (IDPN), a crucial intermediate in various chemical syntheses. This document details the core methodologies, experimental protocols, and data-driven insights to facilitate its production in a laboratory or industrial setting.

Introduction

This compound, also known as bis(2-cyanoethyl)amine, is a colorless to light yellow liquid with the chemical formula HN(CH₂CH₂CN)₂.[1] It serves as a valuable precursor in the synthesis of various organic compounds, including chelating agents, corrosion inhibitors, and pharmaceuticals. This guide will focus on its primary synthesis route, the cyanoethylation of ammonia (B1221849) with acrylonitrile (B1666552), and subsequent purification methods to achieve high-purity IDPN suitable for research and development applications.

Chemical Synthesis of this compound

The most common and industrially viable method for the synthesis of this compound is the Michael addition of ammonia to acrylonitrile. This reaction, known as cyanoethylation, proceeds in a stepwise manner, yielding mono-, di-, and tri-cyanoethylated products.

Reaction Scheme:

NH₃ + CH₂=CHCN → H₂N(CH₂)₂CN (β-aminopropionitrile) H₂N(CH₂)₂CN + CH₂=CHCN → HN((CH₂)₂CN)₂ (this compound) HN((CH₂)₂CN)₂ + CH₂=CHCN → N((CH₂)₂CN)₃ (Tris(2-cyanoethyl)amine)

The selectivity towards this compound is influenced by several factors, including the molar ratio of reactants, temperature, pressure, and the presence of catalysts.

Key Reaction Parameters and Their Effects

The yield and purity of the final product are highly dependent on the careful control of reaction conditions. The following table summarizes the impact of key parameters on the synthesis of IDPN.

| Parameter | Typical Range | Effect on Yield and Purity | References |

| Molar Ratio (Acrylonitrile:Ammonia) | 1:0.5 to 1:1.3 | A lower ammonia ratio favors the formation of di- and tri-cyanoethylated products, including IDPN. An excess of ammonia can lead to a higher proportion of β-aminopropionitrile. A molar ratio of acrylonitrile to ammonia of approximately 1:0.53 has been reported to yield 88.5% of the secondary amine (IDPN). | [2][3][4][5] |

| Temperature | 50 - 150°C | Higher temperatures generally increase the reaction rate. However, excessively high temperatures can lead to the formation of undesirable by-products and polymerization of acrylonitrile. A temperature of 150°C has been used in a specific patented process. | [5] |

| Pressure | Atmospheric to 1.0 MPa | Higher pressures can be employed to maintain the reactants in the liquid phase and increase the reaction rate. A pressure of 1.0 MPa has been utilized in a synthesis method. | |

| Catalyst | None, Water, or Weakly acidic/basic catalysts | The reaction can proceed without a catalyst, but the presence of water can facilitate the reaction. Weakly acidic or basic catalysts can also be used to promote the cyanoethylation. | [6] |

| Reaction Time | 2 - 5 hours | The reaction time is optimized to ensure maximum conversion of the starting materials while minimizing the formation of by-products. Reaction times of 2 to 5 hours have been reported. |

Experimental Protocol: Synthesis of this compound

The following is a generalized experimental protocol based on literature procedures. Caution: Acrylonitrile is a toxic and flammable compound. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

Materials:

-

Acrylonitrile (stabilized)

-

Aqueous ammonia (e.g., 28-30% solution)

-

Reaction vessel (pressure-rated if necessary)

-

Stirring mechanism

-

Heating and cooling system

-

Distillation apparatus

Procedure:

-

Charging the Reactor: In a suitable reaction vessel, charge the aqueous ammonia solution.

-

Addition of Acrylonitrile: While stirring, slowly add the acrylonitrile to the ammonia solution. The molar ratio should be carefully controlled to favor the formation of IDPN. An exothermic reaction may occur, and cooling might be necessary to maintain the desired temperature.

-

Reaction: Heat the mixture to the desired temperature (e.g., 50-100°C) and maintain it for a set period (e.g., 2-4 hours) with continuous stirring. If using a closed system, monitor the pressure.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. The resulting mixture will contain IDPN, unreacted starting materials, by-products (β-aminopropionitrile, tris(2-cyanoethyl)amine), and water.

Purification of this compound

The crude reaction mixture requires purification to isolate this compound with the desired purity. The primary methods for purification are vacuum fractional distillation and, potentially, recrystallization for further polishing.

Vacuum Fractional Distillation

Vacuum fractional distillation is the most effective method for separating IDPN from the lower-boiling β-aminopropionitrile and the higher-boiling tris(2-cyanoethyl)amine (B1293739).

Table of Physical Properties for Distillation:

| Compound | Boiling Point (°C) at Atmospheric Pressure | Boiling Point (°C) at Reduced Pressure |

| β-aminopropionitrile | 185 | ~79-81 at 13 mmHg |

| This compound | Decomposes | 173 at 10 mmHg [1], 205 at 25 mmHg |

| Tris(2-cyanoethyl)amine | >300 | ~210-215 at 5 mmHg |

Experimental Protocol: Vacuum Fractional Distillation

Equipment:

-

Claisen flask or round-bottom flask with a distillation head

-

Fractionating column (e.g., Vigreux or packed column)

-

Condenser

-

Receiving flasks

-

Vacuum pump and vacuum gauge

-

Heating mantle with a stirrer

Procedure:

-

Apparatus Setup: Assemble the vacuum fractional distillation apparatus. Ensure all joints are properly sealed with vacuum grease.

-

Charging the Flask: Charge the crude reaction mixture into the distillation flask. Add boiling chips or a magnetic stir bar.

-

Applying Vacuum: Gradually apply vacuum to the system.

-

Heating and Fraction Collection: Gently heat the distillation flask.

-

First Fraction: Collect the low-boiling fraction, which will primarily consist of water and β-aminopropionitrile.

-

Intermediate Fraction: As the temperature rises, an intermediate fraction may be collected.

-

Main Fraction: Collect the this compound fraction at its characteristic boiling point under the applied vacuum.

-

Residue: The high-boiling residue will contain tris(2-cyanoethyl)amine and other non-volatile impurities.

-

-

Analysis: Analyze the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to determine their purity.[7][8]

Recrystallization

For achieving very high purity, recrystallization can be explored as a final purification step. The choice of solvent is critical for successful recrystallization. A suitable solvent should dissolve IDPN at an elevated temperature but have low solubility at lower temperatures.

Potential Recrystallization Solvents:

Given that this compound is a polar molecule, polar solvents or solvent mixtures could be effective.[9] Potential solvent systems to investigate include:

-

Ethanol/Water

-

Isopropanol/Water

-

Acetone/Hexane

General Recrystallization Protocol:

-

Dissolution: Dissolve the IDPN in a minimal amount of the chosen hot solvent or solvent mixture.

-

Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Drying: Dry the crystals under vacuum.

By-products and Their Control

The primary by-products in the synthesis of IDPN are β-aminopropionitrile and tris(2-cyanoethyl)amine.[10] The formation of these by-products can be controlled by adjusting the molar ratio of the reactants. A higher ratio of acrylonitrile to ammonia favors the formation of di- and tri-cyanoethylated products, while an excess of ammonia favors the formation of the mono-cyanoethylated product. Careful control over the stoichiometry is therefore essential for maximizing the yield of the desired product.

Mandatory Visualizations

Chemical Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Purification Workflow

Caption: Workflow for the purification of this compound.

Conclusion

The synthesis and purification of this compound can be achieved with high yield and purity through the carefully controlled cyanoethylation of ammonia with acrylonitrile, followed by vacuum fractional distillation. This guide provides the fundamental knowledge and detailed protocols necessary for researchers and professionals to successfully produce this important chemical intermediate. Further optimization of reaction conditions and purification techniques may be required depending on the specific purity requirements of the intended application.

References

- 1. This compound | C6H9N3 | CID 8149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. US4102914A - Process for preparing acrylonitrile - Google Patents [patents.google.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. US4082785A - Manufacture of acrylonitrile from propylene, ammonia and oxygen - Google Patents [patents.google.com]

- 6. asianpubs.org [asianpubs.org]

- 7. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. taylorandfrancis.com [taylorandfrancis.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 3,3'-Iminodipropionitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Iminodipropionitrile (IDPN) is a synthetic organic compound with the chemical formula C6H9N3.[1][2] It is also commonly known as bis(2-cyanoethyl)amine.[1][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, along with its known biological effects and relevant experimental methodologies. This guide is intended to serve as a technical resource for researchers, scientists, and professionals involved in drug development and related fields.

Physical Properties

This compound is a colorless to light yellow, clear liquid at room temperature.[4] A summary of its key physical properties is presented in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C6H9N3 | [1][2] |

| Molecular Weight | 123.16 g/mol | [4] |

| Boiling Point | 205 °C at 25 mmHg | [4] |

| Melting Point | -6.1 °C | [5] |

| Density | 1.02 g/mL at 25 °C | [4] |

| Refractive Index (n20/D) | 1.47 | [4] |

| Flash Point | 113 °C (closed cup) | [4] |

| Water Solubility | Soluble | [6] |

Chemical Properties

This compound is a nitrile, characterized by the presence of two cyano (-C≡N) groups.[4] It is a combustible liquid and is sensitive to moisture.[6]

Reactivity and Stability:

-

Incompatibilities: It is incompatible with strong oxidizing agents.[6]

-

Hazardous Reactions: When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[6]

-

Stability: It is stable under recommended storage conditions (2-8°C), but is moisture-sensitive.[4]

Spectral Data

The structural characterization of this compound is supported by various spectroscopic techniques.

| Spectroscopic Data | Description | Reference(s) |

| ¹³C NMR | Chemical shifts are observed for the different carbon atoms in the molecule. | [7][8] |

Biological Effects and Signaling Pathways

This compound is recognized as a neurotoxin that can induce a range of behavioral and cellular effects.[9]

Neurotoxicity: Exposure to IDPN in animal models has been shown to cause a syndrome characterized by hyperactivity, circling, head-weaving, and motor abnormalities.[10] It is known to cause damage to the vestibular system, leading to a loss of hair cells.[8]

Metabolism and Proposed Mechanism of Action: The metabolism of this compound is a critical area of study for understanding its toxicity. A proposed metabolic pathway is illustrated below.

Interaction with Wnt and Notch Signaling Pathways: Recent studies suggest that the toxic effects of this compound on the vestibular system may involve the Wnt and Notch signaling pathways, which are crucial for cell fate determination and tissue regeneration.[2][11][12] The interaction between these pathways is complex, with evidence suggesting both synergistic and antagonistic relationships depending on the cellular context.[13] A simplified model of this interaction in the context of cellular response to injury is depicted below.

Experimental Protocols

This section outlines general methodologies for determining key physical and chemical properties of this compound.

6.1. Determination of Aqueous Solubility (Static Method)

This protocol describes a static method for determining the solubility of a substance in an aqueous solvent.[1][6]

-

Preparation of Suspension: Accurately weigh a specific amount of this compound (e.g., to achieve a target concentration of 1 g/L) into a centrifuge vial.[1] Add a precise volume of the aqueous solvent (e.g., deionized water or a specific buffer) to the vial.[1]

-

Equilibration: Seal the vial and place it on an overhead shaker at a constant speed (e.g., 60 rpm) for a defined period (e.g., 24 hours) at a controlled room temperature.[1]

-

Separation of Undissolved Solute: After equilibration, centrifuge the suspension at a specified speed (e.g., 5000 x g) for a set duration (e.g., 30 minutes) to pellet the undissolved solid.[1]

-

Sample Analysis: Carefully collect the supernatant using a syringe and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.[1]

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Calculation: The solubility is reported as the concentration of the compound in the saturated solution (e.g., in mg/mL or mol/L).

6.2. Acquisition of ¹³C NMR Spectrum

This protocol provides a general procedure for acquiring a ¹³C NMR spectrum of an organic compound.[14][15]

-

Sample Preparation: Dissolve an appropriate amount of this compound (typically 10-50 mg) in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

-

Shim the magnetic field to optimize its homogeneity.

-

Tune and match the probe for the ¹³C frequency.

-

-

Acquisition Parameters:

-

Set the pulse angle (e.g., 30° or 45°). A 90° pulse with a long relaxation delay (5 times the longest T1) is used for quantitative measurements.[14]

-

Define the spectral width to encompass all expected ¹³C resonances.

-

Set the acquisition time (e.g., 1-2 seconds).

-

Set the relaxation delay (D1) between pulses. For routine spectra, a short delay (e.g., 1-2 seconds) is often used.

-

Set the number of scans to achieve an adequate signal-to-noise ratio. Due to the low natural abundance of ¹³C, a larger number of scans is typically required compared to ¹H NMR.

-

-

Data Acquisition and Processing:

-

Acquire the Free Induction Decay (FID).

-

Apply a Fourier transform to the FID to obtain the spectrum.

-

Phase the spectrum to ensure all peaks are in the absorptive mode.

-

Reference the spectrum using the solvent peak or an internal standard (e.g., TMS).

-

Perform baseline correction.

-

6.3. In Vivo Neurotoxicity Assessment Workflow

The following workflow outlines a general procedure for assessing the neurotoxicity of this compound in a rodent model.[3][10]

Conclusion

This compound is a compound with well-defined physical and chemical properties, but its significant neurotoxic effects warrant careful handling and further investigation. The information and protocols provided in this guide are intended to support researchers in their studies of this compound, particularly in the context of drug development and neurotoxicology. A deeper understanding of its metabolic pathways and interactions with cellular signaling networks will be crucial for elucidating its mechanisms of toxicity and for the development of potential therapeutic interventions for related neurological disorders.

References

- 1. nanopartikel.info [nanopartikel.info]

- 2. Wnt-Notch Signaling Interactions During Neural and Astroglial Patterning of Human Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced neurotoxicity of this compound following carbon tetrachloride pretreatment in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 3,3 -Iminodipropionitrile technical grade, 90 111-94-4 [sigmaaldrich.com]

- 5. This compound | C6H9N3 | CID 8149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. materialneutral.info [materialneutral.info]

- 7. dev.spectrabase.com [dev.spectrabase.com]

- 8. dev.spectrabase.com [dev.spectrabase.com]

- 9. beta,beta'-Iminodipropionitrile (IDPN) neurotoxicity: a mechanistic hypothesis for toxic activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Developmental neurotoxicity following neonatal exposure to this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The interaction of the Wnt and Notch pathways modulates natural killer versus T cell differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The interaction of Notch and Wnt signaling pathways in vertebrate regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. nmr.ceitec.cz [nmr.ceitec.cz]

- 15. magritek.com [magritek.com]

The Neurotoxic Enigma of 3,3'-Iminodipropionitrile: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3,3'-Iminodipropionitrile (IDPN) is a potent neurotoxin that has served as a critical tool in experimental neurology for decades, primarily for its remarkable ability to induce a characteristic and selective pathology resembling certain aspects of human neurodegenerative diseases. This technical guide provides a comprehensive overview of the core mechanisms underlying IDPN-induced neurotoxicity, with a focus on its profound effects on the neuronal cytoskeleton, axonal transport, and key signaling pathways. We present a synthesis of quantitative data from seminal studies, detailed experimental protocols for replicating and extending this research, and visual representations of the complex molecular events to facilitate a deeper understanding of this fascinating and damaging compound.

Core Mechanism of Neurotoxicity: Disruption of Slow Axonal Transport

The hallmark of IDPN neurotoxicity is the severe and selective impairment of the slow component of axonal transport, which is responsible for the movement of cytoskeletal and cytosolic proteins down the axon.[1][2] This disruption leads to the pathological accumulation of neurofilaments in the proximal axon, forming massive, disorganized aggregates that are the morphological signature of IDPN intoxication.[2]

Impact on Neurofilament Transport

IDPN's primary target within the slow axonal transport machinery is the neurofilament triplet proteins (NF-L, NF-M, and NF-H). In motor neurons, IDPN can reduce the half-velocities of neurofilament proteins by a staggering 2-10 fold.[2][3] Studies in the visual system have demonstrated a marked (50%) and selective impairment in the transport of neurofilaments with little to no effect on other slow transport components like tubulin or microtubule-associated proteins.[4] This selective action suggests a specific interaction between IDPN or its metabolites and the neurofilament transport machinery.

Cytoskeletal Abnormalities

The consequence of this transport blockade is the formation of massive neurofilamentous swellings, often referred to as "spheroids," in the proximal axon.[2] These accumulations physically distort the axon, leading to a cascade of secondary pathological events, including axonal atrophy distal to the swelling. The cytoskeletal architecture becomes profoundly disorganized, with microtubules and other organelles being displaced by the sheer volume of aggregated neurofilaments.

Quantitative Data on IDPN-Induced Neurotoxicity

To provide a clear and comparative overview, the following tables summarize key quantitative findings from studies on IDPN neurotoxicity.

| Parameter | Effect of IDPN | Magnitude of Effect | Animal Model | Reference |

| Neurofilament Transport | Reduction in half-velocity | 2-10 fold decrease | Rat (Motor Neurons) | [2][3] |

| Impairment of transport | 50% decrease | Rat (Visual System) | [4] | |

| Neurotransmitter Levels | Serotonin (B10506) (5-HT) | Decrease | Rat (All brain regions) | [3] |

| 5-HIAA (5-HT metabolite) | Decrease | Rat (All brain regions) | [3] | |

| Dopamine (B1211576) (DA) | Decrease | Rat (Some brain regions) | [3] | |

| GABA | Decrease | Mouse (Striatum, Hippocampus) | [5] | |

| Oxidative Stress | 2,3-DHBA (Hydroxyl radical marker) | Increase (at day 1) | Rat | [3] |

| Receptor Density | 5-HT-2 Receptors | Increase (Frontal cortex, Cingulate cortex, Claustrum) | Rat | [6] |

| 5-HT-2 Receptors | Decrease (Nucleus accumbens, Ventral striatum) | Rat | [6] |

Key Signaling Pathways in IDPN Neurotoxicity

The precise signaling cascades initiated by IDPN that lead to neurofilament transport disruption are still under investigation. However, several key processes have been implicated.

Neurofilament Phosphorylation

Neurofilament phosphorylation is a critical post-translational modification that regulates their transport and assembly. IDPN intoxication leads to a marked increase in the immunoreactivity of phosphorylated neurofilament epitopes, particularly in the proximal axon and even in the neuronal cell body.[1][7] This aberrant hyperphosphorylation is thought to contribute to the aggregation and impaired transport of neurofilaments. The activity of specific protein kinases and phosphatases is likely altered by IDPN, though the exact enzymes remain to be definitively identified.

Oxidative Stress and Neuronal Damage

IDPN administration has been shown to induce the formation of hydroxyl radicals in the brain, which can cause significant neuronal damage through lipid peroxidation and damage to other macromolecules.[3] This oxidative stress likely contributes to the overall neurotoxic phenotype and may be a secondary consequence of the primary cytoskeletal pathology or a parallel pathogenic mechanism.

Metabolic Activation of IDPN

There is evidence to suggest that IDPN itself is not the ultimate toxicant, but rather is metabolized to a more reactive species. N-hydroxylation of IDPN, a reaction potentially mediated by flavin monooxygenases, produces a compound that is approximately 8 times more potent in inducing the characteristic neurotoxic effects.[8] This metabolite may then be the species that directly interacts with and modifies cellular components like neurofilaments.

Diagram of Proposed IDPN Neurotoxicity Pathway

Caption: Proposed signaling cascade in IDPN-induced neurotoxicity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate IDPN neurotoxicity.

In Vivo IDPN Neurotoxicity Model

Objective: To induce the characteristic behavioral and neuropathological features of IDPN toxicity in rats.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

This compound (IDPN)

-

Sterile saline (0.9% NaCl)

-

Animal handling and injection equipment

Protocol:

-

Acclimatize rats to the housing facility for at least one week prior to the experiment.

-

Prepare a stock solution of IDPN in sterile saline. A common dosing regimen is a single intraperitoneal (i.p.) injection of 2 g/kg.[7]

-

For chronic studies, IDPN can be administered in the drinking water (e.g., 0.1%) following an initial i.p. injection.[7]

-

Observe the animals daily for the development of the characteristic behavioral syndrome, which includes hyperactivity, circling, head-weaving (dyskinesia), and backward locomotion. These signs typically appear within a few days of administration.

-

At the desired time points, euthanize the animals according to approved institutional protocols and collect brain and spinal cord tissues for further analysis.

Experimental Workflow for In Vivo IDPN Studies

Caption: A typical experimental workflow for in vivo studies of IDPN neurotoxicity.

Assessment of Slow Axonal Transport

Objective: To quantify the rate of slow axonal transport of neurofilament proteins.

Methodology: Pulse-labeling with radiolabeled amino acids.

Materials:

-

IDPN-treated and control animals

-

[³⁵S]methionine or other radiolabeled amino acid

-

Anesthesia and surgical equipment for injection into the spinal cord or dorsal root ganglia

-

Scintillation counter and electrophoresis apparatus

Protocol:

-

Anesthetize the animal and surgically expose the lumbar spinal cord or dorsal root ganglia.

-

Inject a small volume of radiolabeled amino acid into the target area to label newly synthesized proteins in the neuronal cell bodies.

-

Allow a specific time interval for the labeled proteins to be transported down the axons (e.g., several days to weeks for slow transport).

-

Euthanize the animal and dissect the sciatic nerves.

-

Cut the nerves into contiguous segments of a known length (e.g., 5 mm).

-

Process each segment to extract the proteins and separate them by SDS-PAGE.

-

Quantify the amount of radioactivity in the neurofilament protein bands in each segment using a scintillation counter or autoradiography.

-

Plot the radioactivity along the length of the nerve to visualize the wave of transported proteins and calculate the transport rate.

Measurement of Neurotransmitter Levels

Objective: To quantify the concentrations of serotonin and dopamine in brain tissue.

Methodology: High-Performance Liquid Chromatography (HPLC) with electrochemical detection.

Materials:

-

Brain tissue from IDPN-treated and control animals (e.g., striatum, cortex)

-

Homogenization buffer

-

HPLC system with an electrochemical detector

-

Standards for serotonin, dopamine, and their metabolites

Protocol:

-

Dissect the brain regions of interest on ice and immediately freeze them in liquid nitrogen.

-

Homogenize the tissue in an appropriate buffer (e.g., perchloric acid) to precipitate proteins and extract the monoamines.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Filter the supernatant and inject a known volume into the HPLC system.

-

Separate the monoamines and their metabolites on a reverse-phase column.

-

Detect the compounds using an electrochemical detector set at an appropriate oxidation potential.

-

Quantify the concentrations by comparing the peak areas to those of known standards.

Detection of Hydroxyl Radicals

Objective: To measure the production of hydroxyl radicals in the brain as an indicator of oxidative stress.

Methodology: Salicylate trapping method.

Materials:

-

IDPN-treated and control animals

-

Salicylic (B10762653) acid solution

-

HPLC system with electrochemical or fluorescence detection

Protocol:

-

Administer salicylic acid to the animals (e.g., via i.p. injection). Salicylic acid readily crosses the blood-brain barrier.

-

Hydroxyl radicals in the brain will react with salicylic acid to form dihydroxybenzoic acid (DHBA) isomers, primarily 2,3-DHBA and 2,5-DHBA.

-

After a set time, euthanize the animals and collect brain tissue.

-

Homogenize the tissue and process it to extract the DHBA products.

-

Analyze the extracts by HPLC to quantify the levels of 2,3-DHBA and 2,5-DHBA.

-

The amount of DHBA formed is proportional to the amount of hydroxyl radicals produced.

Conclusion and Future Directions

This compound remains a valuable tool for understanding the fundamental mechanisms of axonal transport and the pathogenesis of neurofilamentous accumulations. The core mechanism of its neurotoxicity lies in the selective inhibition of slow axonal transport of neurofilaments, leading to their aggregation in the proximal axon. This primary insult triggers a cascade of secondary events, including aberrant neurofilament phosphorylation, oxidative stress, and neurotransmitter imbalances, which collectively contribute to the observed neuronal dysfunction and behavioral abnormalities.

Future research should focus on elucidating the precise molecular interactions between IDPN metabolites and the components of the axonal transport machinery. Identifying the specific kinases and phosphatases whose activities are dysregulated by IDPN will provide crucial insights into the signaling pathways governing neurofilament phosphorylation. Furthermore, a more detailed characterization of the temporal relationship between cytoskeletal disruption, oxidative stress, and neurotransmitter alterations will help to build a more complete picture of the pathogenic cascade. Ultimately, a deeper understanding of how this simple molecule wreaks such specific and devastating havoc on the neuron will not only advance our knowledge of basic neurobiology but may also provide clues for the development of therapeutic strategies for human neurodegenerative diseases characterized by cytoskeletal abnormalities.

References

- 1. Phosphorylation-dependent immunoreactivity of neurofilaments increases during axonal maturation and beta,beta'-iminodipropionitrile intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Axonal transport of neurofilament proteins in IDPN neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. IDPN-induced monoamine and hydroxyl radical changes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective interruption of axonal transport of neurofilament proteins in the visual system by beta,beta'-iminodipropionitrile (IDPN) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neurochemical effects of IDPN on the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Differential changes in 125I-LSD-labeled 5-HT-2 serotonin receptors in discrete regions of brain in the rat model of persistent dyskinesias induced by iminodipropionitrile (IDPN): evidence from autoradiographic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Regulation of aberrant neurofilament phosphorylation in neuronal perikarya. III. Alterations following single and continuous beta, beta'-iminodipropionitrile administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Mechanism of neurotoxic action of beta,beta'-iminodipropionitrile (IDPN): N-hydroxylation enhances neurotoxic potency - PubMed [pubmed.ncbi.nlm.nih.gov]

Dawn of a Neurotoxin: An In-depth Technical Guide to the Early Studies of 3,3'-Iminodipropionitrile

An exploration into the initial synthesis, characterization, and toxicological assessment of a compound that would become a key tool in neuroscience research.

This technical guide provides a comprehensive overview of the discovery and early-phase research of 3,3'-Iminodipropionitrile (IDPN). It is intended for researchers, scientists, and professionals in drug development, offering a detailed look at the foundational studies that first characterized this potent neurotoxin. This document collates information on its initial synthesis, physicochemical properties, and the early toxicological and metabolic studies that unveiled its unique effects on the nervous system.

Discovery and Early Synthesis

While the exact date and individual credited with the first synthesis of this compound remain elusive in readily available literature, its existence and method of preparation were established by the mid-20th century. A 1957 patent application by George W. Fowler and John W. Lynn, for instance, describes the use of IDPN as a starting material, indicating it was a known chemical at the time. The primary method for its synthesis, and likely the route of its initial discovery, is the cyanoethylation of ammonia (B1221849) with acrylonitrile (B1666552). This reaction, a Michael addition, involves the addition of ammonia to two molecules of acrylonitrile.

Physicochemical Properties

Early studies characterized IDPN as a clear, colorless liquid. Key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₆H₉N₃ | [1] |

| Molecular Weight | 123.16 g/mol | [1] |

| Appearance | Colorless liquid | [1] |

| Boiling Point | 205 °C at 25 mmHg | [2] |

| Density | 1.02 g/mL at 25 °C | [2] |

| Refractive Index | 1.4700 at 20 °C/D | [1] |

| LogP | -1.34 | [1] |

| Storage | A storage hazard, may explode in a sealed container. Moisture sensitive. | [1] |

Early Experimental Protocols

The following sections detail the methodologies likely employed in the initial synthesis and toxicological evaluation of IDPN, based on literature from the era.

Synthesis of this compound

The synthesis of IDPN is achieved through the reaction of acrylonitrile with ammonia. A procedure described in a 1957 patent provides a representative method from the period.

Materials:

-

Acrylonitrile

-

Ammonia (aqueous or gaseous)

-

Organic acid catalyst (e.g., acetic acid - optional, for cyanoethylation of weakly basic amines)

Procedure:

-

Acrylonitrile and a source of ammonia are combined in a reaction vessel. A patent from the era describes the reaction of gaseous ammonia with acrylonitrile containing 5-15% water by weight in a bubble column reactor.[3]

-

The reaction mixture is heated. Temperatures can range from approximately 20°C to 80°C.[3]

-

The reaction is allowed to proceed for a period of several hours to ensure the formation of the desired product.

-

Following the reaction, the excess ammonia and any solvent are removed, typically by distillation.

-

The resulting crude product is then purified by vacuum distillation to yield this compound.

Early Acute Toxicity Studies in Rodents

Initial toxicological assessments of new chemical entities typically involved determining the median lethal dose (LD50) in animal models.

Animal Model:

-

Rats (e.g., Wistar or Sprague-Dawley strains) or mice were commonly used.

Administration:

-

IDPN, likely dissolved in a suitable vehicle such as saline, would be administered via various routes, including oral (gavage) and intraperitoneal injection, to assess systemic toxicity.

Procedure:

-

Animals were divided into several dose groups, with a control group receiving the vehicle alone.

-

A range of single doses of IDPN were administered to the different groups.

-

Post-administration, animals were observed for a set period (e.g., 24 hours to 14 days) for signs of toxicity and mortality.[4]

-

Observations would include behavioral changes, motor deficits, and any other overt signs of distress.

-

The number of mortalities in each dose group was recorded, and the LD50 value was calculated using statistical methods.

Early Toxicological Findings

Early investigations into the biological effects of IDPN revealed its potent and selective neurotoxicity. The most striking observation was the induction of a unique and persistent behavioral syndrome in rodents, characterized by circling, head-weaving, and hyperactivity.

Quantitative Toxicological Data

The following table summarizes some of the quantitative toxicological data from early and subsequent foundational studies. It is important to note that specific LD50 values from the very earliest studies are not well-documented in currently accessible literature. The provided data is from studies that established the toxic profile of IDPN.

| Parameter | Species | Route of Administration | Value | Reference |

| Neurotoxic Dose | Rat | Intraperitoneal | 200 - 400 mg/kg/day (for 3 days) | [5] |

| Neurotoxic Dose | Rat | Intraperitoneal (single dose) | 1000 mg/kg | [6] |

| IC₅₀ (Hair Cell Loss) | Mouse (C57BL/6J) | Not specified | 16.1 mmol/kg | [7] |

| IC₅₀ (Hair Cell Loss) | Mouse (CBA/CaJ) | Not specified | 25.21 mmol/kg | [7] |

Early Mechanistic and Metabolic Studies

The unusual neurobehavioral effects of IDPN prompted early research into its mechanism of action and metabolic fate.

Mechanism of Neurotoxicity: Neurofilament Accumulation

One of the landmark discoveries in the study of IDPN was its effect on the neuronal cytoskeleton. Early research demonstrated that administration of IDPN leads to the massive accumulation of neurofilaments in the proximal axons of neurons. This disruption of the normal axonal architecture was hypothesized to be the underlying cause of the observed neurological deficits. It was proposed that IDPN impairs the slow axonal transport of neurofilament proteins.

Experimental Workflow for Investigating Neurofilament Accumulation

References

- 1. This compound | C6H9N3 | CID 8149 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,3 -Iminodipropionitrile technical grade, 90 111-94-4 [sigmaaldrich.com]

- 3. US4055586A - Process for the manufacture of bis-(2-cyanoethyl)-amine - Google Patents [patents.google.com]

- 4. Ukrain: acute toxicity after intravenous, intramuscular and oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Influence of age on iminodipropionitrile-induced vestibular and neurobehavioral toxicities in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Acute toxic effects of this compound on hypothalamic-pituitary-gonadal axis in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Effects of this compound on Hair Cell Numbers in Cristae of CBA/CaJ and C57BL/6J Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Models of IDPN-Induced Axonal Transport Disruption: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The neurotoxin β,β'-iminodropionitrile (IDPN) is a powerful tool in neuroscience research, providing a robust experimental model for studying the mechanisms of axonal transport and the pathogenesis of neurofilament (NF) accumulation, a hallmark of many neurodegenerative diseases such as amyotrophic lateral sclerosis (ALS). IDPN selectively impairs the slow axonal transport of neurofilaments, leading to massive, disorganized accumulations in the proximal axon, forming characteristic "axonal spheroids" or swellings.[1][2] This targeted disruption, while leaving fast axonal transport relatively intact, allows for the dissection of the complex machinery governing the movement of cytoskeletal components. This technical guide provides an in-depth exploration of the core theoretical models explaining IDPN's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Core Theoretical Models of IDPN Action

Two primary, non-mutually exclusive models explain the profound effects of IDPN on axonal transport. The first focuses on a physical rearrangement of the axonal cytoskeleton, while the second centers on the direct impairment of the neurofilament transport machinery itself.

The Cytoskeletal Segregation Model

The most established model posits that IDPN induces a radical reorganization of the axonal cytoskeleton. In a healthy axon, microtubules, which serve as the tracks for motor-protein-driven transport, are interspersed with neurofilaments. IDPN exposure causes these two cytoskeletal networks to separate. Microtubules, along with mitochondria and other organelles undergoing fast transport, become compacted into the central core of the axon.[2] Concurrently, neurofilaments are displaced to the periphery of the axoplasm, effectively segregated from the microtubule tracks.[2]

This physical separation is critical because neurofilaments, as cargo of the slow transport system, are believed to move along microtubule tracks via interactions with motor proteins. By marginalizing the neurofilaments away from the microtubule "highway," their transport is effectively stalled, leading to their accumulation in the proximal axon.

The Impaired Slow Transport "Stop-and-Go" Model

Slow axonal transport is not a continuous, smooth process but is better described by the "Stop and Go" hypothesis.[3][4] According to this model, cytoskeletal elements like neurofilaments undergo short bursts of rapid, motor-driven movement along microtubule tracks, interspersed with prolonged pauses where they are "off-track".[3][5] The very slow overall transport rate is an average of these rapid movements and long pauses.

IDPN is thought to directly interfere with this kinetic process. The toxin may disrupt the interaction between neurofilaments and their associated motor proteins (kinesins and dyneins) or affect the switching mechanism between the "moving" (on-track) and "paused" (off-track) states. This leads to a dramatic increase in the duration and frequency of pauses, effectively halting the net anterograde movement of neurofilaments and causing them to pile up.

The Role of Neurofilament Phosphorylation

Post-translational modifications, particularly phosphorylation, are known to regulate neurofilament transport and spacing. The role of phosphorylation in IDPN toxicity is complex. Some studies show that IDPN intoxication leads to a marked increase in phosphorylation-dependent immunoreactivity of neurofilaments.[6] This hyperphosphorylation could alter neurofilament structure, promoting aggregation or interfering with motor protein binding. However, other biochemical analyses suggest that IDPN induces NF accumulation without significantly altering the overall state of phosphorylation compared to control tissues.[7] It is possible that IDPN disrupts the delicate spatial regulation of kinase and phosphatase activity within the axon, leading to aberrant phosphorylation at specific sites that impede transport, even if the global phosphorylation level remains unchanged.

Quantitative Data on IDPN's Effects

The impact of IDPN on neurofilament transport has been quantified in various neuronal systems. The data clearly show a dramatic and selective reduction in the transport velocity of slow component proteins, particularly neurofilaments.

| Parameter | Neuronal System | Effect of IDPN | Reference |

| Neurofilament Transport Velocity | Rat Sciatic Motor Neurons | 2- to 10-fold reduction in half-velocity | [1] |

| Neurofilament Transport | Rat Visual System | ~50% impairment/reduction | [8] |

| Tubulin/Actin Transport | Neurofilament-rich Nerves | Mildly altered/impaired (secondary effect) | [1][8] |

| Tubulin/Actin Transport | Neurofilament-poor Nerves | No significant impairment | [8] |

| Fast Axonal Transport Rate | Rat Sciatic Nerve | Rate unchanged; distribution altered | [2] |

Key Experimental Protocols

Reproducing the IDPN model and measuring its effects requires precise methodologies. Below are outlines for the core experimental procedures cited in the literature.

Induction of IDPN Neuropathy in Rats

This protocol establishes the neurofilamentous axonal swellings characteristic of IDPN toxicity.

-

Animal Model: Adult Sprague-Dawley or Wistar rats are commonly used.

-

Toxin Administration:

-

Acute/Single Exposure: A single intraperitoneal (i.p.) injection of IDPN (e.g., 2 g/kg body weight) is administered. Animals are then monitored for a period ranging from days to weeks.[9]

-

Chronic/Continuous Exposure: Following an initial i.p. injection, IDPN is provided in the drinking water (e.g., 0.1% solution) for the duration of the experiment (e.g., 2 days to 7 weeks).[9]

-

-

Endpoint: The development of proximal giant axonal swellings is confirmed by histological analysis of the spinal cord and dorsal root ganglia (DRG). The timing of analysis depends on the specific research question, with maximal numbers of affected cells often observed around one week post-injection.[9]

Measurement of Axonal Transport via Radioisotopic Pulse-Labeling

This classic technique measures the rate of movement of newly synthesized proteins down the axon.

-

Radiolabeling: A pulse of radioactive amino acids (e.g., ³H-leucine, ³⁵S-methionine) is injected into the neuronal cell body region of interest (e.g., ventral horn of the spinal cord for motor neurons, DRG for sensory neurons). This labels a cohort of newly synthesized proteins.

-

Transport Period: Animals are maintained for a set period (from hours to weeks) to allow the labeled proteins to be transported along the axons.

-

Tissue Analysis: At the endpoint, the nerve of interest (e.g., sciatic nerve) is dissected and serially cut into contiguous segments (e.g., 3-5 mm).

-

Quantification: The amount of radioactivity in each protein of interest (e.g., NF-L, tubulin) within each nerve segment is determined using SDS-PAGE followed by liquid scintillation counting or autoradiography.

-

Data Interpretation: The distribution of radioactivity along the nerve segments creates a wave. The position of the peak of this wave over time is used to calculate the transport velocity (e.g., in mm/day).

Conclusion

The IDPN model of neurotoxicity provides invaluable insights into the fundamental mechanisms of slow axonal transport. The primary theoretical models—cytoskeletal segregation and direct impairment of the "stop-and-go" machinery—offer a framework for understanding how neurofilament transport can be so selectively and catastrophically disrupted. While questions remain, particularly regarding the precise role of phosphorylation, the quantitative data and established protocols make this model a cornerstone for research into neurofilament-associated pathologies. For drug development professionals, understanding these mechanisms is crucial for identifying potential therapeutic targets aimed at preventing or reversing the axonal transport deficits that underpin many devastating neurodegenerative diseases.

References

- 1. Axonal transport of neurofilament proteins in IDPN neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. [Poisoning by beta,beta'-iminodipropionitrile (IDPN) in the rat: an experimental model for elective lesions of peripheral motoneurons] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Stochastic simulation of neurofilament transport in axons: the "stop-and-go" hypothesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Slow axonal transport: stop and go traffic in the axon - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Phosphorylation-dependent immunoreactivity of neurofilaments increases during axonal maturation and beta,beta'-iminodipropionitrile intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Studies of neurofilaments that accumulate in proximal axons of rats intoxicated with beta,beta'-iminodipropionitrile (IDPN) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Selective interruption of axonal transport of neurofilament proteins in the visual system by beta,beta'-iminodipropionitrile (IDPN) intoxication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Regulation of aberrant neurofilament phosphorylation in neuronal perikarya. III. Alterations following single and continuous beta, beta'-iminodipropionitrile administrations - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Bis(2-cyanoethyl)amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of bis(2-cyanoethyl)amine, a secondary amine with the molecular formula C₆H₉N₃. This document details the expected spectral characteristics and provides generalized experimental protocols for its analysis using various spectroscopic techniques, including Mass Spectrometry, Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to elucidate its structure by analyzing its fragmentation patterns.

Data Presentation

The electron ionization (EI) mass spectrum of bis(2-cyanoethyl)amine is characterized by a molecular ion peak and several fragment ions. The quantitative data from the mass spectrum of bis(2-cyanoethyl)amine is summarized in the table below.

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment Ion |

| 123 | ~5 | [M]⁺ (Molecular Ion) |

| 82 | ~86 | [M - CH₂CN]⁺ |

| 54 | ~52 | [CH₂=CH-CN]⁺ or [C₃H₄N]⁺ |

| 42 | 100 | [CH₂=N=CH₂]⁺ or [C₂H₄N]⁺ |

Data sourced from MassBank, accession ID: MSBNK-Fac_Eng_Univ_Tokyo-JP002921.[1]

Experimental Protocol

Instrumentation: Gas Chromatograph-Mass Spectrometer (GC-MS) or Direct Inlet Mass Spectrometer.

Method: Electron Ionization (EI)

-

Sample Preparation: For direct injection, dilute the liquid bis(2-cyanoethyl)amine sample in a volatile organic solvent such as methanol (B129727) or acetonitrile (B52724) to a concentration of approximately 1 µg/mL. For GC-MS analysis, a similar dilution is appropriate.

-

Injection: Inject a small volume (typically 1 µL) of the prepared sample into the instrument.

-

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV), causing the molecules to ionize and fragment.

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Experimental Workflow

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Data Presentation